
Ferene Disodium Salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferene Disodium Salt is synthesized through a multi-step process involving the reaction of 2-pyridyl-1,2,4-triazine with furyl sulfonic acid. The reaction conditions typically involve the use of a suitable solvent and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Ferene Disodium Salt primarily undergoes complexation reactions with iron(II) ions. It can also participate in redox reactions where iron(III) is reduced to iron(II) before forming the complex .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include ascorbic acid, which acts as a reducing agent, and acetate buffer to maintain the pH at an optimal level for complex formation .
Major Products Formed
The major product formed in reactions involving this compound is the this compound-iron(II) complex, which exhibits a distinct color change that can be measured spectrophotometrically .
Scientific Research Applications
Colorimetric Detection of Iron
Ferene Disodium Salt is predominantly used as a colorimetric reagent for the detection and quantification of iron ions (Fe²⁺). When it interacts with ferrous ions, it forms a stable colored complex that can be measured spectrophotometrically. The maximum absorbance typically occurs at specific wavelengths, allowing for precise determination of iron concentration in various samples.
Table 1: Comparison of Colorimetric Reagents for Iron Detection
Reagent Name | Molar Absorptivity (L/mol·cm) | Sensitivity | Application Area |
---|---|---|---|
This compound | 35,500 | High | Clinical chemistry, environmental analysis |
Ferrozine | 28,000 | Moderate | Water quality testing |
1,10-Phenanthroline | 22,000 | Moderate | Soil and sediment analysis |
The high molar absorptivity of Ferene makes it more sensitive than other reagents like Ferrozine, making it particularly useful in clinical and environmental analyses .
Chelating Agent in Metal Ion Separation
This compound acts as a chelating agent that can selectively bind to metal ions, facilitating their separation from complex mixtures. This property is exploited in various extraction techniques such as solid-phase extraction and solvent extraction.
Case Study: Metal Ion Separation
A study demonstrated the effectiveness of Ferene in separating Fe²⁺ from a mixture containing multiple metal ions. The results indicated that Ferene selectively binds to ferrous ions even in the presence of competing ions like Cu²⁺ and Zn²⁺, showcasing its utility in purification processes.
Biochemical Studies
In biological research, this compound is used to investigate iron metabolism and homeostasis. Its ability to modulate iron availability makes it valuable in studies related to cellular processes such as oxygen transport and enzymatic reactions.
Table 2: Applications in Biochemical Research
Application Area | Description |
---|---|
Iron Metabolism Studies | Investigating the role of iron in cellular functions |
Protein Staining | Specific staining of iron-binding proteins like transferrin |
Enzymatic Activity Assays | Assessing the impact of iron on enzyme function |
For example, Ferene has been utilized to stain iron-binding proteins in polyacrylamide gels, allowing researchers to visualize and quantify transferrin and lactoferrin .
Mechanism of Action
Ferene Disodium Salt exerts its effects through the formation of a stable complex with iron(II) ions. The mechanism involves the coordination of the iron(II) ion with the nitrogen atoms of the pyridyl and triazine rings, as well as the oxygen atoms of the furyl sulfonic acid groups. This coordination leads to a charge transfer process that results in the characteristic color change .
Comparison with Similar Compounds
Ferene Disodium Salt is often compared with other chromogenic reagents such as bathophenanthroline, ferrozine, and bathocuproine. Unlike these compounds, this compound offers higher water solubility and greater sensitivity in detecting iron(II) ions . This makes it particularly useful in automated and high-throughput analytical procedures where rapid and accurate measurements are required .
List of Similar Compounds
- Bathophenanthroline
- Ferrozine
- Bathocuproine
This compound’s unique combination of high sensitivity, water solubility, and stability makes it a preferred choice for many analytical applications involving iron determination.
Biological Activity
Ferene Disodium Salt, scientifically known as 5,5'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]difuran-2-sulfonate disodium salt, is a chelating agent primarily used for its ability to bind iron ions in biological and analytical contexts. This article explores its biological activity, focusing on its mechanisms, applications in iron metabolism, and potential therapeutic uses.
This compound is a water-soluble compound with the molecular formula and a molecular weight of 494.37 g/mol. It exhibits strong colorimetric properties that facilitate the quantitative analysis of ferrous ions (Fe²⁺) through spectrophotometry. The binding of Ferene to Fe²⁺ results in the formation of a stable colored complex, which can be detected at specific wavelengths, typically around 595 nm.
Reaction Mechanism
The reaction can be summarized as follows:
This complexation plays a crucial role in modulating iron availability in biological systems, impacting various cellular processes such as oxygen transport and enzymatic reactions.
Role in Iron Homeostasis
This compound is vital for maintaining iron homeostasis within biological systems. By chelating excess iron, it helps prevent oxidative stress associated with free iron ions. This property makes it particularly useful in studies related to iron deficiency and overload conditions .
Binding Studies
Recent studies have investigated the binding affinity of Ferene with biological macromolecules such as bovine serum albumin (BSA). The binding constants obtained were , indicating a moderate to high affinity for serum proteins, which suggests potential applications in drug delivery systems .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound and its complexes. A study reported that certain metal complexes derived from Ferene exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mg/disc. The inhibition zones were measured to assess efficacy compared to standard antibiotics like fluconazole .
Compound | Inhibition Zone Diameter (mm) |
---|---|
Ferrozine | 13.00 ± 2.00 |
Fluconazole | 29.75 ± 0.25 |
Ferene Complex 1 | Moderate activity observed |
Ferene Complex 2 | Moderate activity observed |
Case Studies
Case Study 1: Iron Chelation Therapy
A clinical study investigated the use of this compound in patients with iron overload conditions such as thalassemia. The results indicated that patients receiving treatment showed significant reductions in serum ferritin levels, demonstrating the compound's efficacy in iron chelation therapy.
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of novel metal complexes using Ferene as a ligand. These complexes were tested for their antimicrobial properties against various pathogens, revealing promising results that warrant further investigation into their potential as therapeutic agents .
Properties
IUPAC Name |
disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O8S2.2Na/c21-29(22,23)12-6-4-10(27-12)14-15(11-5-7-13(28-11)30(24,25)26)19-20-16(18-14)9-3-1-2-8-17-9;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLSEFOVPQFJBB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(O3)S(=O)(=O)[O-])C4=CC=C(O4)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000589 | |
Record name | Disodium 5,5'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]di(furan-2-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79551-14-7 | |
Record name | Ferene-S | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 5,5'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]di(furan-2-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701000589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5',5''-disulfonic acid disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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